molecular formula C₂₃H₃₄N₈O₆S B1156946 3-Azidopropylthioureidobenzyl NOTA

3-Azidopropylthioureidobenzyl NOTA

Cat. No.: B1156946
M. Wt: 550.63
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azidopropylthioureidobenzyl NOTA is a bifunctional chelator derived from 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Its molecular formula is C₂₃H₃₄N₈O₆S, with a molecular weight of 550.63 g/mol . This compound features an azide (-N₃) functional group, enabling site-specific conjugation to biomolecules (e.g., monoclonal antibodies) via click chemistry, while the NOTA backbone chelates radiometals (e.g., gallium-68, copper-64) for applications in radioimmunotherapy and immuno-PET imaging . Its design balances efficient metal coordination and biocompatible bioconjugation, making it a critical tool in nuclear medicine .

Properties

Molecular Formula

C₂₃H₃₄N₈O₆S

Molecular Weight

550.63

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Maleimido-Functionalized NOTA Derivatives

Maleimido-NOTA derivatives, such as those described by Förster et al. (2011), are modified at either the C-site (backbone) or N-site (acetic acid arm) of NOTA . Key distinctions include:

  • Functional Groups: Maleimido-NOTA employs -NCS (isothiocyanate) or -NH₂ (amine) groups for covalent binding to thiols or activated esters, respectively. In contrast, 3-azidopropylthioureidobenzyl NOTA uses an azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Synthetic Flexibility: Maleimido-NOTA derivatives prioritize short synthetic routes using commercially available precursors, whereas this compound requires azide incorporation, adding steps but enabling bioorthogonal conjugation .
  • Applications: Maleimido-NOTA is suited for stable thiol-based bioconjugation (e.g., cysteine residues in antibodies), while the azide variant is ideal for click chemistry in complex biological systems .

3-Azidopropylthioureidobenzyl DOTA

3-Azidopropylthioureidobenzyl DOTA shares structural similarities with its NOTA counterpart but replaces the NOTA backbone with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) . Key differences include:

  • Chelation Properties: DOTA’s larger macrocycle (12-membered vs. NOTA’s 9-membered) provides higher thermodynamic stability with lanthanides (e.g., lutetium-177) but slower chelation kinetics compared to NOTA, which is optimal for smaller radiometals like gallium-68 .
  • Conjugation Utility: Both compounds utilize azide groups for biomolecule conjugation, but DOTA’s broader metal compatibility makes it preferable for therapeutic isotopes (e.g., ¹⁷⁷Lu), while NOTA is favored for diagnostic isotopes (e.g., ⁶⁸Ga) .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Conjugation Method Primary Applications
This compound C₂₃H₃₄N₈O₆S 550.63 Azide (-N₃) Click Chemistry (CuAAC) Immuno-PET, Radioimmunotherapy
Maleimido-Functionalized NOTA Varies* ~500–600 -NCS/-NH₂ Thiol/Amine Coupling Antibody-Drug Conjugates
3-Azidopropylthioureidobenzyl DOTA C₂₇H₄₂N₈O₈S ~650–700† Azide (-N₃) Click Chemistry (CuAAC) Targeted Radionuclide Therapy

*Exact formula varies based on maleimido substituent. †Estimated based on DOTA’s structural complexity.

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